3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE
Overview
Description
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of 4-amino-5-methyl-1,2,4-triazole with various aldehydes and thiol-containing compounds. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH .
Major Products
The major products formed from these reactions include various substituted triazoles, sulfoxides, and sulfones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through its triazole rings and sulfur linkages, inhibiting their activity and affecting various biological processes . Molecular docking studies have shown that it can interact with proteins involved in cancer and microbial infections .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: Similar in structure but lacks the additional triazole rings and sulfur linkages.
4-Amino-5-mercapto-1,2,4-triazole: Contains a mercapto group instead of the methylthio group.
1,2,4-Triazole derivatives: A broad class of compounds with varying substituents and biological activities.
Uniqueness
The uniqueness of 3-{[(4-AMINO-5-{[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE lies in its multiple triazole rings and sulfur linkages, which enhance its chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-[[4-amino-5-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N12S2/c1-5-14-18-9(20(5)11)23-3-7-16-17-8(22(7)13)4-24-10-19-15-6(2)21(10)12/h3-4,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHALSJCKINGMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=NN=C(N2N)CSC3=NN=C(N3N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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